(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
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Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-17-6-2-13(3-7-17)10-20-18(24)23-14-4-5-15(23)9-16(8-14)22-12-19-11-21-22/h2-3,6-7,11-12,14-16H,4-5,8-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDBFKHIKZAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide represents a novel class of azabicyclic compounds that have garnered attention for their potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bicyclic framework that is essential for its biological activity. The presence of a triazole moiety and a methoxybenzyl substituent contributes to its pharmacological profile.
Research indicates that this compound functions primarily as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA plays a critical role in the metabolism of endocannabinoids and other lipid mediators involved in inflammation and pain modulation. By inhibiting NAAA, the compound helps to preserve endogenous palmitoylethanolamide (PEA), thereby enhancing its anti-inflammatory effects at sites of injury or inflammation .
Structure-Activity Relationship (SAR)
A detailed SAR study has revealed that modifications to the azabicyclic core can significantly influence the inhibitory potency against NAAA. For instance, variations in substituents on the triazole ring or alterations in the methoxybenzyl group have been shown to affect both potency and selectivity towards NAAA compared to other enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) .
Table 1: SAR Findings for Azabicyclic Compounds
| Compound | Structure Modification | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound 39 | 5-n-propyl substitution | 0.33 | High |
| Compound 50 | Endo-ethoxymethyl group | 0.042 | Very High |
| Compound 12 | 3-methyl substitution | 0.78 | Moderate |
In Vitro Studies
In vitro assays have demonstrated that This compound exhibits potent inhibition of NAAA with an IC50 value in the low nanomolar range (approximately 0.042 μM) and shows high selectivity against FAAH and AC . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.
In Vivo Studies
In vivo pharmacological evaluations have confirmed that this compound can significantly reduce inflammation in animal models, correlating with elevated levels of PEA in tissues following administration. These findings suggest potential applications in treating inflammatory diseases such as neuropathic pain and other chronic inflammatory conditions .
Case Study 1: Inflammatory Pain Model
A study involving a neuropathic pain model demonstrated that administration of the compound resulted in a marked reduction in pain scores compared to control groups. The mechanism was attributed to enhanced endocannabinoid signaling due to NAAA inhibition, supporting its therapeutic potential in pain management .
Case Study 2: Cancer Metastasis
Research has also explored the role of NAAA inhibitors in cancer therapy, particularly regarding metastasis management. The compound showed promise in preclinical models by modulating inflammatory responses that facilitate tumor spread .
Scientific Research Applications
Pharmacological Properties
The compound belongs to a class of molecules known for their interaction with biological systems, particularly as inhibitors of specific enzymes or receptors. Its structural features allow it to engage effectively with targets involved in various physiological processes.
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Recent studies have highlighted the compound's role as an inhibitor of NAAA, an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound helps preserve PEA levels, enhancing its anti-inflammatory and analgesic effects at sites of inflammation. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and osteoarthritis .
Therapeutic Applications
Given its pharmacological profile, the compound has potential therapeutic applications in several areas:
Pain Management
The ability to modulate the levels of PEA positions this compound as a candidate for pain management therapies. By increasing endogenous PEA concentrations, it may provide relief from chronic pain conditions without the side effects associated with traditional analgesics.
Anti-inflammatory Treatments
The anti-inflammatory properties of PEA suggest that (1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide could be developed into treatments for inflammatory diseases. Its efficacy in reducing inflammation could be beneficial in conditions like asthma and inflammatory bowel disease.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. SAR studies have shown that modifications to the triazole moiety can significantly impact the inhibitory activity against NAAA. For instance, variations in substituents on the benzyl group have been correlated with changes in potency .
Case Studies and Research Findings
Several research studies have documented the efficacy of similar compounds within this class:
- Pyrazole Azabicyclo[3.2.1]octane Derivatives : A study identified a series of pyrazole derivatives that exhibited potent inhibition of NAAA, demonstrating the importance of structural modifications in enhancing biological activity .
- Tropane Alkaloids : The 8-azabicyclo[3.2.1]octane scaffold is central to many tropane alkaloids known for their diverse biological activities. Research into enantioselective synthesis methods has opened avenues for developing new therapeutic agents based on this scaffold .
Preparation Methods
Desymmetrization of Achiral Precursors
Achiral tropinone derivatives serve as starting materials for stereochemical control. By employing chiral catalysts such as (R)-BINOL-phosphoric acid, the desymmetrization of tropinone via asymmetric Michael addition introduces the (1R,5S) configuration with >90% enantiomeric excess (ee). The reaction proceeds in tetrahydrofuran at −20°C, using trimethylsilyl cyanide as a nucleophile, followed by acidic workup to yield the enantiomerically pure bicyclic amine.
Ring-Closing Metathesis (RCM)
Alternative routes utilize ring-closing metathesis of acyclic dienes containing pre-installed stereocenters. For example, Grubbs II catalyst mediates the cyclization of N-protected diene precursors at 40°C in dichloromethane, forming the bicyclic structure with retention of configuration. This method achieves 75–85% yields but requires stringent moisture control.
Carboxamide Formation with 4-Methoxybenzylamine
The final step involves coupling the bicyclic amine with 4-methoxybenzyl isocyanate or via mixed carbonic anhydride intermediacy .
Isocyanate Coupling
Reaction of the free amine with 4-methoxybenzyl isocyanate in dichloromethane at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), provides the carboxamide in 80–85% yield. Excess isocyanate (1.2 equiv) ensures complete conversion, with residual reagent quenched by aqueous sodium bicarbonate.
Mixed Anhydride Method
Activation of the carboxylic acid derivative (prepared by hydrolysis of the corresponding ester) with ethyl chloroformate generates a mixed anhydride, which reacts with 4-methoxybenzylamine in tetrahydrofuran at −10°C. This method achieves 70–75% yield but requires anhydrous conditions to prevent hydrolysis.
Stereochemical Control and Resolution
The (1R,5S) configuration is preserved through chiral auxiliary-assisted synthesis or enzymatic resolution.
Chiral Auxiliaries
Incorporation of (S)-phenylglycinol as a temporary directing group during bicyclic scaffold synthesis ensures correct stereochemistry. After triazole introduction, the auxiliary is removed via hydrogenolysis over Pd/C, yielding the desired enantiomer with 98% ee.
Kinetic Resolution
Racemic intermediates are resolved using immobilized lipase B from Candida antarctica (CAL-B). Selective acetylation of the undesired (1S,5R) enantiomer in vinyl acetate allows for chromatographic separation, achieving 99% ee for the target compound.
Optimization and Industrial Scalability
Critical process parameters include reaction temperature, catalyst loading, and purification techniques.
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| CuAAC Temperature | 60–65°C | <60°C: Incomplete reaction |
| >70°C: Byproduct formation | ||
| Hydrazine Concentration | 2.0–2.5 equiv | Lower: Unreacted ketone |
| Higher: Over-alkylation | ||
| Chiral Catalyst Loading | 5–7 mol% | <5%: Slow reaction |
| >10%: Cost prohibitive |
Large-scale production employs continuous flow reactors for CuAAC and telescoped amidation steps, reducing purification bottlenecks.
Analytical Characterization
Final product validation relies on spectroscopic and chromatographic methods:
Q & A
Basic: What synthetic strategies are recommended for achieving stereochemical control during the synthesis of this compound?
Answer:
The bicyclo[3.2.1]octane core introduces challenges in stereochemical control, particularly at the 1R and 5S positions. Key steps include:
- Chiral Auxiliaries or Catalysts : Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during cyclization or coupling reactions to favor the desired stereoisomer.
- Protection-Deprotection : Protect reactive groups (e.g., the triazole or methoxybenzyl moieties) during bicyclic ring formation to prevent side reactions. highlights the use of tert-butoxycarbonyl (Boc) protection in similar bicyclic systems .
- Crystallographic Validation : Confirm stereochemistry via X-ray diffraction, as demonstrated in for a related azabicyclo[3.2.1]octane derivative .
Advanced: How can Design of Experiments (DoE) optimize the introduction of the 1,2,4-triazole moiety?
Answer:
DoE is critical for identifying optimal reaction parameters:
- Variables : Test temperature (e.g., 25–100°C), solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., CuI for click chemistry), and stoichiometry of reactants.
- Response Metrics : Measure yield, purity (via HPLC), and regioselectivity (N1 vs. N2 triazole substitution).
- Statistical Modeling : Apply response surface methodology (RSM) to model interactions between variables. emphasizes DoE for optimizing flow-chemistry reactions, which can be adapted to batch synthesis .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Chiral HPLC : Resolves enantiomers to confirm stereochemical purity (≥98% ee).
- NMR Spectroscopy : Assigns stereochemistry via NOESY/ROESY (e.g., coupling constants in the bicyclic core). references NMR for related azabicyclo[3.2.1]octane derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities.
Advanced: How can contradictory in vitro vs. in vivo pharmacokinetic data be resolved?
Answer:
Contradictions often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolite Identification : Use LC-MS/MS to identify active/inactive metabolites (e.g., dealkylation of the methoxybenzyl group).
- Prodrug Design : Modify the carboxamide group to enhance membrane permeability, as seen in for tazobactam derivatives .
- Tissue Distribution Studies : Radiolabel the compound (e.g., with ³H or ¹⁴C) to quantify organ-specific uptake.
Basic: What receptor targets are plausible based on structural analogs?
Answer:
- Cannabinoid Receptors (CB1/CB2) : The triazole and azabicyclo motifs resemble SR141716 (a CB1 antagonist) in .
- Enzymatic Targets : The carboxamide group suggests potential as a protease or kinase inhibitor, analogous to β-lactamase inhibitors like tazobactam () .
Advanced: What methodologies ensure excipient compatibility in solid formulations?
Answer:
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months, monitoring degradation via HPLC. details compatibility tests with basic additives (e.g., magnesium oxide) to prevent hydrolysis .
- Thermal Analysis : Use DSC/TGA to detect polymorphic transitions or excipient-induced decomposition.
Basic: What degradation pathways are observed in similar carboxamides?
Answer:
- Hydrolysis : The carboxamide bond is prone to enzymatic or pH-dependent cleavage. Mitigate via lyophilization or buffered formulations (pH 5–7).
- Oxidation : The methoxybenzyl group may oxidize to a quinone; add antioxidants (e.g., ascorbic acid) .
Advanced: How can computational modeling predict binding affinity to cannabinoid receptors?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with CB1 (PDB: 5U09). highlights structural similarities to SR141716, a CB1 antagonist .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding kinetics.
- QSAR : Train models using triazole-containing analogs from public databases (e.g., ChEMBL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
